![molecular formula C7H5N3O2 B2587041 Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid CAS No. 1367930-95-7](/img/structure/B2587041.png)
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the development of targeted therapies for cancer treatment . This compound is also a part of the antiviral drug remdesivir .
Synthesis Analysis
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves simple building blocks such as pyrrole, chloramine, and formamidine acetate . Various synthetic strategies have been developed to synthesize this compound either starting from triazine or pyrrole .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique heterocycle with a bridgehead nitrogen . It is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine has been used in the development of kinase inhibitors . It has been incorporated into C-nucleosides as a novel purine-like mimetic . A series of pyrrolo[1,2-f][1,2,4]triazine derivatives were designed and synthesized to develop potent dual c-Met and VEGFR-2 inhibitors .Scientific Research Applications
Plant Defense Mechanisms
Studies have highlighted the role of pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, in plant defense mechanisms. P5C and its metabolism in plants are tightly regulated during pathogen infection and abiotic stress. This pathway involves salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death, indicating a potential area of application for compounds related to pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid in enhancing plant resilience to pathogens and environmental stresses (Qamar, Mysore, & Senthil-Kumar, 2015).
Biologically Significant Compounds
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid and its derivatives are explored in the synthesis of biologically significant compounds. For example, triazine scaffolds have been extensively investigated for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This reflects the versatility of triazine derivatives as core moieties in the development of future drugs (Verma, Sinha, & Bansal, 2019). Additionally, the therapeutic potential of triazines in drug development has been recognized, with triazine moieties being investigated for a plethora of pathological conditions, indicating their significant role in medicinal chemistry (Dubey, Pathak, Chauhan, & Ali, 2022).
Optical Sensors
Compounds containing heteroatoms, including pyrimidine derivatives which are structurally related to pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid, have been employed as recognition units for the synthesis of optical sensors. These compounds demonstrate exquisite sensing materials due to their ability to form both coordination as well as hydrogen bonds, making them appropriate for use as sensing probes (Jindal & Kaur, 2021).
Future Directions
properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHQLNNJGJDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |
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